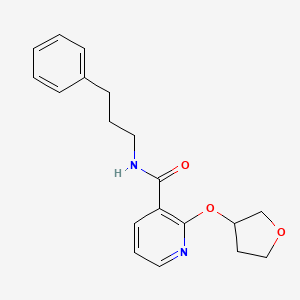

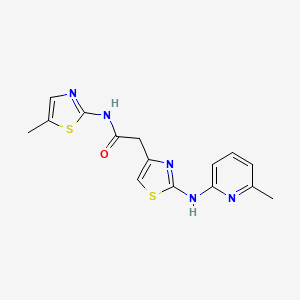

![molecular formula C9H7ClF3NO B2393654 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one CAS No. 400077-39-6](/img/structure/B2393654.png)

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one” is a halogenated pyridine derivative . It is a fluorinated building block that participates in the synthesis of various compounds . It is also known as 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine .

Synthesis Analysis

The synthesis of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one” involves several steps. For example, 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine, a related compound, participates in the synthesis of 2,3-difluoro-5-(trifluoromethyl)pyridine . The synthesis of trifluoromethylpyridines is an important area of research in the agrochemical and pharmaceutical industries .Molecular Structure Analysis

The molecular structure of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one” is characterized by the presence of a pyridine ring with a trifluoromethyl group at the 5-position and a chlorine atom at the 3-position .Chemical Reactions Analysis

The chemical reactions involving “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one” are complex and can lead to a variety of products. For instance, trifluoromethylpyridines are used as intermediates in the synthesis of various agrochemicals and pharmaceuticals .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one” include a refractive index of 1.433, a boiling point of 50-55 °C, a melting point of 16-20 °C, and a density of 1.524 g/mL at 25 °C .Aplicaciones Científicas De Investigación

- Crop Protection : TFMP derivatives play a crucial role in safeguarding crops from pests. The first TFMP derivative introduced to the agrochemical market was fluazifop-butyl . Since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names. These compounds owe their biological activity to the combination of the unique physicochemical properties of the fluorine atom and the pyridine moiety .

- Intermediate Synthesis : 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) serves as a chemical intermediate for several crop-protection products .

- Several TFMP derivatives find applications in the pharmaceutical industry:

- Unique Properties : The fluorine atom and pyridine structure contribute to superior pest control properties compared to traditional phenyl-containing insecticides .

- Clinical Trials : Five pharmaceutical products containing the TFMP moiety have received market approval, and many candidates are currently undergoing clinical trials .

- TFMP derivatives are widely used as reagents in organic synthesis:

- Kinase Inhibition : TFMP derivatives have shown activity against specific kinases. For example, one compound displayed an IC50 value of 444 nM for the ribosomal S6 kinase p70S6Kβ (S6K2) .

- Selinexor Production : The synthesis of selinexor , an FDA-approved drug, involves a trifluoromethyl group. The process starts with 3,5-bis(trifluoromethyl)benzonitrile, which serves as an intermediate .

Agrochemicals

Pharmaceuticals

Material Chemistry

Biological Research

Industrial Synthesis

Safety and Hazards

The compound is classified as Eye Irritant 2, Flammable Liquid 3, Skin Irritant 2, and STOT SE 3. It has hazard statements H226, H315, H319, and H335. Precautionary measures include avoiding sparks and open flames (P210), keeping the container tightly closed (P233), grounding and bonding the container and receiving equipment (P240 and P241), and in case of contact with skin or eyes, rinsing with water (P303 + P361 + P353 and P305 + P351 + P338) .

Direcciones Futuras

Trifluoromethylpyridines, such as “1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one”, are expected to find many novel applications in the future, especially in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of these compounds .

Propiedades

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO/c1-5(15)2-8-7(10)3-6(4-14-8)9(11,12)13/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREGOVGEGARKIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=N1)C(F)(F)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one | |

CAS RN |

400077-39-6 |

Source

|

| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

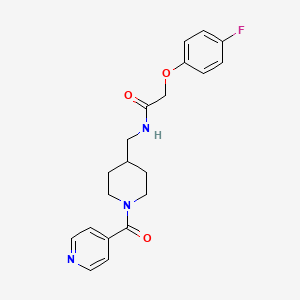

![2-[3-(3-Methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2393573.png)

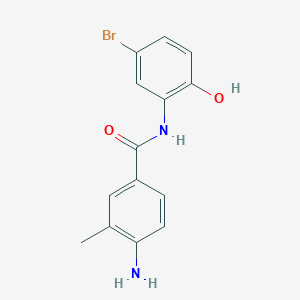

![3-(2-Ethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2393577.png)

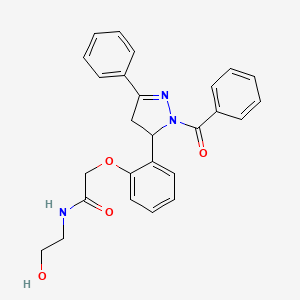

![N-{[4-(dimethylamino)phenyl]methyl}-4H-1,2,4-triazol-4-amine](/img/structure/B2393579.png)

![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2393580.png)

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methanol](/img/structure/B2393583.png)

![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-morpholin-4-yl-3-nitrobenzamide](/img/structure/B2393589.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2393594.png)